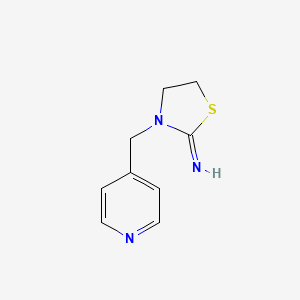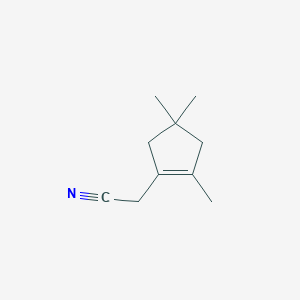
3-(4-Bromophenyl)-3-carbamoylpropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Bromophenyl)-3-carbamoylpropanoicacid is an organic compound characterized by the presence of a bromophenyl group attached to a carbamoylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-carbamoylpropanoicacid typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Carbamoylation: The brominated intermediate is then subjected to carbamoylation, where a carbamoyl group (CONH2) is introduced. This step can be carried out using reagents like phosgene (COCl2) or carbamoyl chloride (CONHCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-3-carbamoylpropanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromophenyl)-3-carbamoylpropanoicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-3-carbamoylpropanoicacid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
3-(4-Bromophenyl)-3-carbamoylpropanoicacid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl group allows for targeted interactions with aromatic systems, while the carbamoyl group provides additional sites for hydrogen bonding and nucleophilic attack.
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
4-amino-3-(4-bromophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-1-6(2-4-7)8(10(12)15)5-9(13)14/h1-4,8H,5H2,(H2,12,15)(H,13,14) |
InChIキー |
UCEBJCGUQWEZBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl]methanesulphonamide](/img/structure/B8556889.png)


![Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-methoxy-](/img/structure/B8556914.png)







